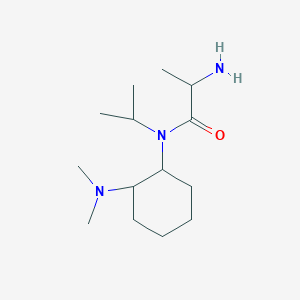
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with dimethylamino and isopropyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropylpropanamide typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the dimethylamino group, and subsequent attachment of the isopropylpropanamide moiety. Common reagents used in these reactions include cyclohexanone, dimethylamine, and isopropylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivative compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions can result in a wide range of derivative compounds with varying functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-methylpropanamide: Similar structure but with a methyl group instead of an isopropyl group.
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropylpropanamide is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C14H29N3O |
|---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
2-amino-N-[2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H29N3O/c1-10(2)17(14(18)11(3)15)13-9-7-6-8-12(13)16(4)5/h10-13H,6-9,15H2,1-5H3 |
InChI Key |
NQRYKVZMTLREBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CCCCC1N(C)C)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


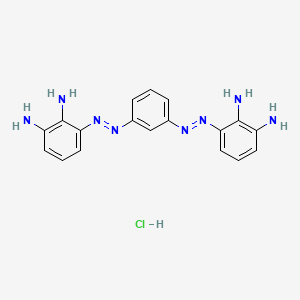

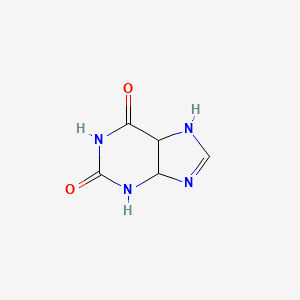
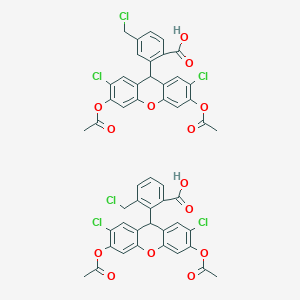
![2-[(3S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B14795453.png)
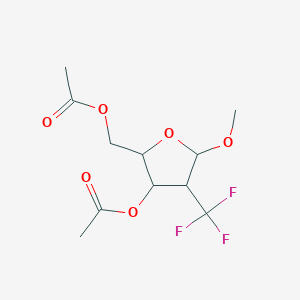
![N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14795461.png)

![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B14795469.png)
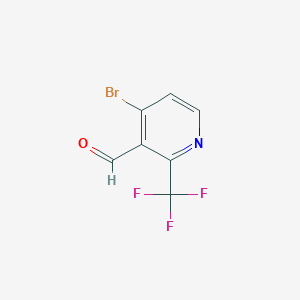
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14795484.png)
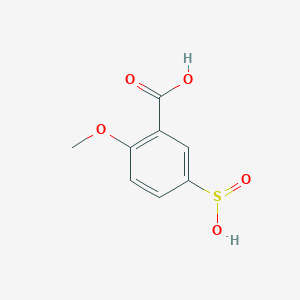
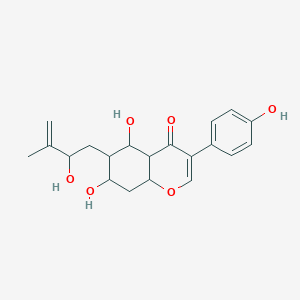
![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14795502.png)
